molecular formula C9H8N2O2 B11808712 Methyl 4-cyano-6-methylpicolinate

Methyl 4-cyano-6-methylpicolinate

Cat. No.: B11808712
M. Wt: 176.17 g/mol
InChI Key: JJLXDLZYKFMKHH-UHFFFAOYSA-N
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Description

Methyl 4-cyano-6-methylpicolinate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of picolinic acid and is characterized by the presence of a cyano group at the 4-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-6-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-6-methylpyridine with methanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of high-pressure reactors to increase yield and reduce reaction time. The choice of method depends on factors such as the desired purity of the product and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-6-methylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyano-6-methylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants.

Mechanism of Action

The mechanism of action of methyl 4-cyano-6-methylpicolinate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-2-methylpicolinate
  • Methyl 4-cyano-5-methylpicolinate
  • Methyl 4-cyano-3-methylpicolinate

Uniqueness

Methyl 4-cyano-6-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers. For example, the position of the cyano group can influence the compound’s ability to participate in nucleophilic substitution reactions, while the position of the methyl group can affect its steric interactions with other molecules.

Biological Activity

Methyl 4-cyano-6-methylpicolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a cyano group and a methyl substituent on the pyridine ring. The structural formula can be represented as follows:

C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2

This compound exhibits unique chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The cyano group can participate in biochemical reactions, influencing enzyme activity and cellular processes. Specifically, it has been shown to act as a ligand, modulating the activity of enzymes and receptors involved in critical signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on its effects on human cancer cell lines revealed significant cytotoxicity, particularly against breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The mechanism behind its anticancer activity appears to involve the induction of apoptosis through modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

In another study, this compound was tested against various cancer cell lines to assess its cytotoxic effects. The results indicated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction, highlighting its potential as an anticancer agent .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interaction with key molecular targets, leading to significant biological outcomes. Future research should focus on:

  • In vivo studies to validate the efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Formulation development for potential therapeutic applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 4-cyano-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(5-10)4-8(11-6)9(12)13-2/h3-4H,1-2H3

InChI Key

JJLXDLZYKFMKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

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